Pentosan polysulfate sodium

Catalog No.
S3420745
CAS No.
37319-17-8
M.F
C29H38Na10O50S9
M. Wt
1705.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentosan polysulfate sodium

CAS Number

37319-17-8

Product Name

Pentosan polysulfate sodium

IUPAC Name

decasodium;3-methoxy-6-[2-(6-methoxy-4,5-disulfonatooxyoxan-3-yl)oxy-5-[5-(5-methoxy-3,4-disulfonatooxyoxan-2-yl)oxy-3,4-disulfonatooxyoxan-2-yl]oxy-4-sulfonatooxyoxan-3-yl]oxy-4,5-disulfonatooxyoxane-2-carboxylate

Molecular Formula

C29H38Na10O50S9

Molecular Weight

1705.1 g/mol

InChI

InChI=1S/C29H48O50S9.10Na/c1-59-8-4-63-27(21(77-86(50,51)52)12(8)71-80(32,33)34)68-11-7-65-28(22(78-87(53,54)55)15(11)74-83(41,42)43)67-9-6-64-26(66-10-5-62-25(61-3)20(76-85(47,48)49)14(10)73-82(38,39)40)19(13(9)72-81(35,36)37)70-29-23(79-88(56,57)58)17(75-84(44,45)46)16(60-2)18(69-29)24(30)31;;;;;;;;;;/h8-23,25-29H,4-7H2,1-3H3,(H,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;;;;;;;/q;10*+1/p-10

InChI Key

MSJQCBORNZDNDU-UHFFFAOYSA-D

SMILES

COC1COC(C(C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC2COC(C(C2OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC3COC(C(C3OS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5COC(C(C5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Solubility

Soluble in water
Soluble in water to 50% at pH 6

Canonical SMILES

COC1COC(C(C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC2COC(C(C2OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC3COC(C(C3OS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5COC(C(C5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Pentosan polysulfate sodium is a semi-synthetic polysaccharide derived from the sulfation of 4-methyl glucuronoxylans, primarily sourced from beechwood. It consists of a linear backbone made up of repeating units of β-D-xylopyranose, interspersed with 4-O-methyl-glucuronic acid. The compound is characterized by a high degree of sulfation, which imparts significant anionic properties, making it similar in structure and function to heparin and other glycosaminoglycans. Pentosan polysulfate sodium is primarily used as a therapeutic agent for interstitial cystitis, providing a protective coating to the bladder wall .

That are crucial for its biological activity. The sulfation process involves the addition of sulfate groups to the carbohydrate monomers, which enhances its interaction with various biological molecules, including fibroblast growth factors. The compound can also participate in desulfation reactions in the liver and spleen, leading to the formation of various metabolites. This metabolic pathway is significant for its pharmacokinetic properties .

Pentosan polysulfate sodium exhibits multiple biological activities:

  • Anticoagulant Effects: Similar to heparin, it has anticoagulant properties, which can inhibit blood coagulation pathways.
  • Anti-inflammatory Properties: It reduces inflammation by modulating immune responses.
  • Mitogenic Activity: The compound acts as a potent mitogen, promoting cell proliferation and differentiation through its interactions with fibroblast growth factors and integrins .

The synthesis of pentosan polysulfate sodium involves:

  • Extraction: Isolating glucuronoxylan from beechwood.
  • Sulfation: Subjecting the extracted xylan to extensive O-sulfation using sulfuric acid or chlorosulfonic acid, resulting in a highly sulfated product.
  • Purification: The final product is purified through various chromatographic techniques to ensure homogeneity and remove any unreacted materials .

Pentosan polysulfate sodium is primarily used in:

  • Medical Treatment: Approved for treating interstitial cystitis, where it helps alleviate bladder pain by restoring the protective mucosal barrier.
  • Research: Studied for potential applications in treating conditions like Creutzfeldt–Jakob disease due to its ability to bind prion proteins and reduce abnormal prion levels .
  • Veterinary Medicine: Investigated for use in animal health, particularly for urinary tract issues.

Pentosan polysulfate sodium interacts with several biological targets:

  • Fibroblast Growth Factors: It binds to these factors, inhibiting their activity and thereby modulating cellular responses.
  • Integrins: The compound forms complexes with integrins that are essential for various signaling pathways involved in cell migration and survival.
  • Anticoagulant Pathways: Its interaction with heparin-binding sites influences coagulation processes .

Pentosan polysulfate sodium shares structural and functional similarities with several other compounds:

Compound NameStructure SimilarityPrimary UseUnique Features
HeparinHigh sulfationAnticoagulantNaturally occurring; more potent anticoagulant
Chondroitin sulfateGlycosaminoglycanJoint healthPrimarily used in osteoarthritis treatment
Hyaluronic acidGlycosaminoglycanSkin hydrationMajor component of connective tissues
Dermatan sulfateGlycosaminoglycanAnticoagulantInvolved in wound healing

Pentosan polysulfate sodium is unique due to its specific application in urinary tract health and its semi-synthetic origin, differentiating it from naturally occurring glycosaminoglycans like heparin and chondroitin sulfate .

Color/Form

White powder

Hydrogen Bond Acceptor Count

50

Exact Mass

1703.6894156 g/mol

Monoisotopic Mass

1703.6894156 g/mol

Heavy Atom Count

98

Odor

Odorless

Therapeutic Uses

Anticoagulants
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Elmiron is included in the database.
Elmiron (pentosan polysulfate sodium) is indicated for the relief of bladder pain or discomfort associated with interstitial cystitis. /Included in US product labeling/
VET: Oral pentosan (human) has been used anecdotally for the adjunctive treatment of feline interstitial cystitis (feline idiopathic lower urinary tract disease - FLUTD), but studies have demonstrated that it is not effective for short-term, acute lower urinary tract disease.
For more Therapeutic Uses (Complete) data for Elmiron (13 total), please visit the HSDB record page.

Absorption Distribution and Excretion

Sprague-Dawley rats were given (3)H-labelled pentosan orally or intravenously at a dose of 5 mg/kg bw, and killed 1 or 4 hours later, respectively. Autoradiography indicated extensive distribution of radiolabel in the whole animal after intravenous administration, with notable labelling of connective tissues, and low activity in bone and cartilage. There was a high concentration of radiolabel in the urine, and preferential localization of radiolabel to the lining of the urinary tract. After oral administration, the tissue distribution of radiolabel was similar, but activity was lower.
In rabbits given 1.0-1.2 mg pentosan by oral administration, median recovery in the urine was 7.45% (range, 2.1-46.0%) for pentosan of low relative molecular mass, and 0.1% (range, 0.0-0.3%) for pentosan of high relative molecular mass.
In rabbits given 1-1.2 mg of pentosan by intravenous administration, median recovery in the urine was 47.2% (range, 19.7-73.2%) for unfractionated pentosan, 74.6% (range, 31.4-96.3%) for pentosan of low relative molecular mass, and 3.3% (range, 2.5-5.0%) for pentosan of high relative molecular mass.
Excretion of pentosan was studied in 34 female patients with interstitial cystitis who were receiving long-term treatment with pentosan. The median concentration of pentosan in the urine of these patients was 1.2 ug/mL (range, 0.5-27.7 ug/mL). All the pentosan recovered from the urine of these patients was of low relative molecular mass.
For more Absorption, Distribution and Excretion (Complete) data for Elmiron (12 total), please visit the HSDB record page.

Metabolism Metabolites

Orally absorbed pentosan polysulfate sodium undergoes partial desulfation in the liver and spleen and partial depolymerization in the kidneys to form a large number of metabolites. Desulfation and depolymerization pathways can become saturated with continued dosing.
The fraction of pentosan polysulfate sodium that is absorbed is metabolized by partial desulfation in the liver and spleen, and by partial depolymerization in the kidney to a large number of metabolites. Both the desulfation and depolymerization can be saturated with continued dosing.

Associated Chemicals

Pentosan polysulfate sodium; 140207-93-8

FDA Medication Guides

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Drug Warnings

Elmiron is a weak anticoagulant (1/15 the activity of heparin). At a daily dose of 300 mg (n = 128), rectal hemorrhage was reported as an adverse event in 6.3% of patients. Bleeding complications of ecchymosis, epistaxis, and gum hemorrhage have been reported. Patients undergoing invasive procedures or having signs/symptoms of underlying coagulopathy or other increased risk of bleeding (due to other therapies such as coumarin anticoagulants, heparin, t-PA, streptokinase, high dose aspirin, or nonsteroidal anti-inflammatory drugs) should be evaluated for hemorrhage. Patients with diseases such as aneurysms, thrombocytopenia, hemophilia, gastrointestinal ulcerations, polyps, or diverticula should be carefully evaluated before starting Elmiron.
Elmiron has not been studied in patients with hepatic insufficiency. Because there is evidence of hepatic contribution to the elimination of Elmiron, hepatic impairment may have an impact on the pharmacokinetics of Elmiron. Caution should be exercised when using Elmiron in this patient population.
Alopecia, primarily alopecia areata (limited to a single area on the scalp), has been reported in patients receiving pentosan polysulfate sodium, and may occur within the first 4 weeks of initiation of therapy.
Safety and effectiveness in pediatric patients below the age of 16 years have not been established.
For more Drug Warnings (Complete) data for Elmiron (11 total), please visit the HSDB record page.

Biological Half Life

Five healthy male volunteers were given (125)I-labelled pentosan in conjunction with unlabelled pentosan at a dose of 0.1, 1, 7, or 50 mg intravenously. The halflives for doses of 0.1-7 mg ranged from 13 to 18 minutes. At a dose of 50 mg, the half-life was 45 minutes. ...
Following oral administration of a radiolabeled 300- or 450-mg dose of pentosan polysulfate sodium solution, the mean half-life for plasma radioactivity was 27 or 20 hours, respectively.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

As a semi-synthetic compound, the polysaccharide backbone of pentosan polysulfate sodium, xylan, is present in beech tree bark. Extracted xylan from beech bark or other plant sources is treated with sulfating agents (e.g. chlorosulfonic acid or sulfuryl chloride). After sulfation, pentosan polysulfate is treated with sodium hydroxide to form a sodium salt of the compound.
Preparation: CH 293566 (1953 to Wander)

General Manufacturing Information

Information available in 2005 indicated that Pentosan polysulfate sodium was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Canada, France, Germany, Hong Kong, Hungary, Italy, Portugal, South Africa, Spain, Switzerland, United States (1,2)

Storage Conditions

Store at controlled room temperature 15 deg - 30 °C (59 deg - 86 °F).
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

The effect of pentosan polysulfate sodium on warfarin pharmacokinetics and pharmacodynamics was investigated in healthy subjects. Warfarin was titrated to an international normalized ratio between 1.4 and 1.8. Subjects continued their titrated dose of warfarin and received pentosan polysulfate sodium 100 mg or placebo every 8 hours for 7 days. The Cmax of R- and S-warfarin was approximately 840 to 890 ng/mL and 680 to 730 ng/mL, respectively, and was similar in the absence and presence of pentosan polysulfate sodium. The half-life for R- and S-warfarin was 52 to 56 hours and 36 to 40 hours, respectively. Prothrombin time, partial thromboplastin time, and the international normalized ratio for warfarin + placebo and warfarin + pentosan polysulfate sodium were comparable. The AUC(INR) indicated no treatment effect (P = .772); however, there was a period effect. Analysis of variance for the treatments by period indicated no treatment effect (P > .1). Adverse events were mild and included headache, epistaxis, and rash. Most adverse events were unrelated to treatment and were seen during warfarin titration. Pentosan polysulfate sodium did not affect warfarin pharmacokinetics or pharmacodynamics.
The risk of hemorrhage may be increased when pentosan polysulfate sodium is used concurrently with drugs that affect hemostasis (e.g., oral anticoagulants, heparin, nonsteroidal anti-inflammatory agents (NSAIAs), thrombolytic agents [e.g., alteplase]). Patients receiving such concomitant therapy should be monitored for hemorrhage.

Dates

Modify: 2024-04-14

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